N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide
Description
This compound features a tetrahydroquinazolinone core (2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl) substituted with a (4-methylphenyl)methyl group at position 1. The butanamide linker connects this core to a (2H-1,3-benzodioxol-5-yl)methyl moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[(4-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-19-8-10-20(11-9-19)17-31-23-6-3-2-5-22(23)27(33)30(28(31)34)14-4-7-26(32)29-16-21-12-13-24-25(15-21)36-18-35-24/h2-3,5-6,8-13,15H,4,7,14,16-18H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEGGPNHNAPERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Quinazolinone Derivatives
The tetrahydroquinazolinone core is shared with compounds like 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (). These analogs replace the benzodioxole group with thiophene or thiazole substituents. For example:
- Compound 5Fa1-5Fk11 (): Retains the quinazolinone core but incorporates thiophene and substituted thiazole groups.
Benzodioxole-Containing Compounds
Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d) () share the benzodioxole-derived structure but differ in core scaffolds (triazole-thiazole vs. quinazolinone). The acetamide linker in 9d is shorter than the butanamide chain in the target compound, which may influence binding affinity and pharmacokinetics .
Thiadiazolylidene-Benzamide Derivatives
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) () replaces the quinazolinone core with a thiadiazole ring.
Physicochemical and Spectral Data Comparison
Table 1: Key Properties of Structural Analogs
*Estimated based on quinazolinone analogs (C=O stretch typically 1660–1700 cm⁻¹).
Key Observations:
- Melting Points : Thiadiazolylidene derivatives (e.g., compound 6, mp 160°C) exhibit lower melting points than triazole-thiones (mp 200–290°C), likely due to reduced crystallinity in planar systems .
- IR Spectra: The target compound’s C=O stretches (tetrahydroquinazolinone and amide) align with quinazolinone analogs (1679–1715 cm⁻¹) .
Pharmacological Potential
- Antimicrobial Activity: Quinazolinone-thiazole hybrids () show anti-tubercular activity, suggesting the target compound may share similar mechanisms .
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